molecular formula C18H16N2OS B11103852 N-(4-methylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide

N-(4-methylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B11103852
M. Wt: 308.4 g/mol
InChI Key: OUKKZEMYMQANQC-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-(2-QUINOLYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound features a quinoline moiety and a sulfanyl group, which are known to impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-(2-QUINOLYLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the quinoline derivative.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-(2-QUINOLYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-(2-QUINOLYLSULFANYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to interact with DNA and proteins, which could be a basis for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-2-(2-QUINOLYLSULFANYL)ACETAMIDE: can be compared with other acetamides and quinoline derivatives.

    N-(4-METHYLPHENYL)ACETAMIDE: Lacks the quinoline and sulfanyl groups, which may result in different chemical and biological properties.

    2-(2-QUINOLYLSULFANYL)ACETAMIDE: Lacks the 4-methylphenyl group, which may affect its reactivity and interactions.

Uniqueness

The presence of both the quinoline and sulfanyl groups in N-(4-METHYLPHENYL)-2-(2-QUINOLYLSULFANYL)ACETAMIDE imparts unique properties that may not be observed in other similar compounds. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-quinolin-2-ylsulfanylacetamide

InChI

InChI=1S/C18H16N2OS/c1-13-6-9-15(10-7-13)19-17(21)12-22-18-11-8-14-4-2-3-5-16(14)20-18/h2-11H,12H2,1H3,(H,19,21)

InChI Key

OUKKZEMYMQANQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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